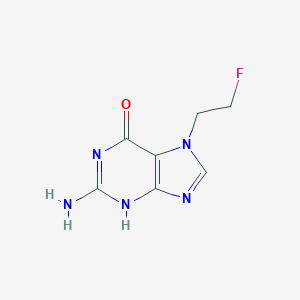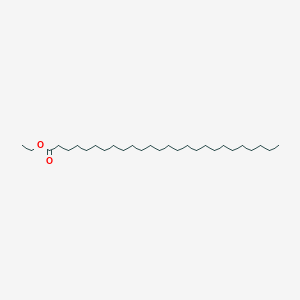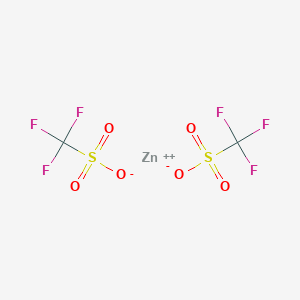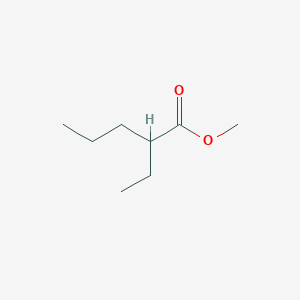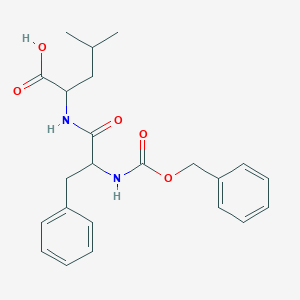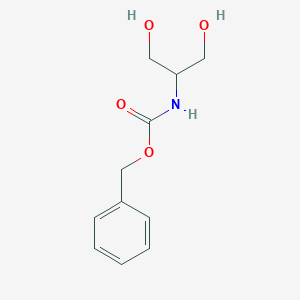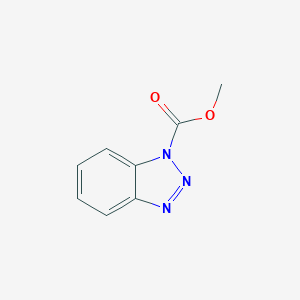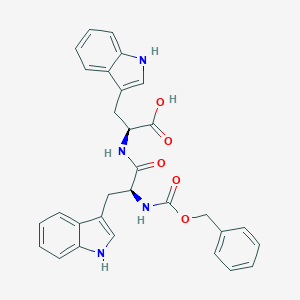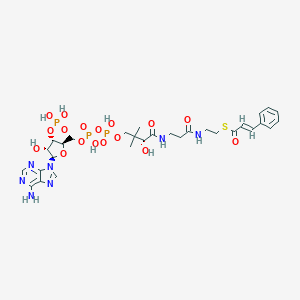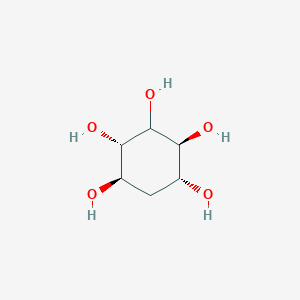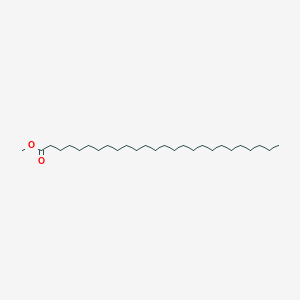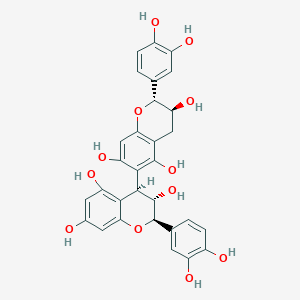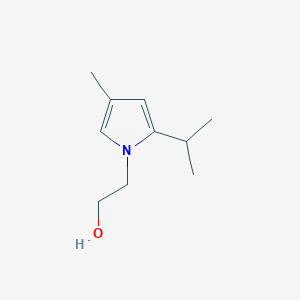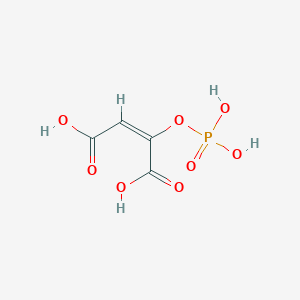
(E)-2-phosphonooxybut-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-phosphonooxybut-2-enedioic acid, also known as fumaric acid monoethyl ester phosphate (FMEP), is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of fumaric acid, a naturally occurring organic acid found in many fruits and vegetables. FMEP has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further research.
Mecanismo De Acción
The exact mechanism of action of FMEP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification. FMEP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Efectos Bioquímicos Y Fisiológicos
FMEP has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, immune cells, and skin cells. FMEP has also been shown to promote the differentiation of certain types of immune cells, such as regulatory T cells, which play a role in immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMEP in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
Direcciones Futuras
There are many potential future directions for research on FMEP. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Further research could also explore its potential as a fertilizer and soil amendment in agriculture, as well as its potential as a component in biodegradable plastics. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in specific contexts.
Métodos De Síntesis
FMEP can be synthesized by the reaction of (E)-2-phosphonooxybut-2-enedioic acid acid with ethanol and phosphorus oxychloride. This reaction produces a mixture of isomers, and the (E)-isomer can be isolated through various purification methods, such as column chromatography.
Aplicaciones Científicas De Investigación
FMEP has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMEP has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for diseases such as multiple sclerosis and psoriasis. In agriculture, FMEP has been studied as a potential fertilizer and soil amendment, as it has been shown to increase plant growth and yield. In materials science, FMEP has been studied as a potential component in the production of biodegradable plastics.
Propiedades
Número CAS |
138668-74-3 |
|---|---|
Nombre del producto |
(E)-2-phosphonooxybut-2-enedioic acid |
Fórmula molecular |
C4H5O8P |
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
(E)-2-phosphonooxybut-2-enedioic acid |
InChI |
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
Clave InChI |
KMNAUSZAPXSXLU-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
SMILES canónico |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Sinónimos |
((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



